3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride
Description
Overview of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic Acid Isopropylamide Hydrochloride
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride is a complex heterocyclic compound that exemplifies modern pharmaceutical chemistry's approach to drug design through the combination of multiple bioactive structural elements. The compound features a benzo[b]thiophene core structure, which serves as the primary aromatic scaffold, modified with an azepane-containing substituent at the 3-position and an isopropylamide group attached to the carboxylic acid functionality at the 2-position. The hydrochloride salt form enhances the compound's solubility and stability characteristics, making it more suitable for various research applications and potential pharmaceutical development.
The structural complexity of this compound reflects the sophisticated understanding of structure-activity relationships that has developed in modern medicinal chemistry. The benzo[b]thiophene moiety, known for its presence in numerous pharmaceutically active compounds, provides a rigid aromatic framework that can engage in various molecular interactions with biological targets. The azepane ring, a seven-membered nitrogen-containing heterocycle, introduces conformational flexibility and additional hydrogen bonding potential, while the isopropylamide group offers specific steric and electronic properties that can modulate the compound's biological activity.
Historical Context and Discovery
The development of compounds featuring benzo[b]thiophene scaffolds can be traced back to the early pharmaceutical research efforts of the mid-20th century, when researchers began to systematically explore thiophene-containing aromatic systems as potential drug candidates. Benzothiophene, first identified as a natural constituent of petroleum-related deposits such as lignite tar, found its way into pharmaceutical chemistry as researchers recognized its structural similarity to other bioactive aromatic systems. The compound has since become a foundational building block in the synthesis of numerous therapeutic agents, including raloxifene, zileuton, and sertaconazole.
The incorporation of azepane moieties into pharmaceutical compounds represents a more recent development in medicinal chemistry, reflecting the growing understanding of seven-membered nitrogen heterocycles and their unique pharmacological properties. Research into azepane-containing compounds has accelerated significantly over the past several decades, with investigations revealing their wide range of biological activities extending beyond central nervous system applications to include antibacterial, anticancer, antiviral, and antiparasitic properties. The systematic study of azepane derivatives has been facilitated by advances in synthetic methodology, particularly the development of efficient cascade approaches and metal-free synthetic strategies.
The specific combination of benzo[b]thiophene and azepane structural elements in compounds like 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride represents the culmination of decades of structure-activity relationship studies. This approach reflects the modern pharmaceutical industry's strategy of combining proven pharmacophores to create novel compounds with potentially enhanced or unique biological activities.
Relevance of Benzo[b]thiophene and Azepane Moieties in Modern Chemical Research
The benzo[b]thiophene structural framework has established itself as one of the most versatile and valuable scaffolds in contemporary medicinal chemistry research. This heterocyclic system offers unique electronic properties that arise from the fusion of benzene and thiophene rings, creating a planar aromatic structure with distinctive electron distribution characteristics. Recent synthetic methodologies have demonstrated remarkable efficiency in creating diverse benzo[b]thiophene derivatives, with researchers developing one-step synthesis approaches using aryne reactions with alkynyl sulfides, achieving broad functional group tolerance and enabling versatile functionalization strategies.
The synthetic accessibility of benzo[b]thiophene derivatives has been greatly enhanced through the development of palladium-catalyzed processes and electrophilic cyclization methodologies. Research has shown that 3-iodobenzo[b]thiophenes can serve as versatile intermediates for further elaboration through Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and carboalkoxylation reactions, enabling the preparation of multi-substituted derivatives with diverse substitution patterns. These synthetic advances have facilitated the creation of extensive chemical libraries containing thousands of potential drug-like compounds based on the benzo[b]thiophene template.
Azepane and azepine derivatives have emerged as particularly significant structural motifs in pharmaceutical research due to their unique conformational properties and biological activities. The seven-membered nitrogen heterocycle presents distinct stereochemical challenges and opportunities, with research demonstrating that stereochemistry plays a crucial role in biological activity and target binding. Recent investigations have revealed that azepane-containing compounds exhibit remarkable diversity in their biological profiles, with activities spanning central nervous system disorders, bacterial infections, cancer, viral diseases, and parasitic conditions.
The synthetic chemistry of azepane derivatives has advanced considerably with the development of stereoselective synthetic approaches, including osmium-catalyzed aminohydroxylation reactions for the preparation of heavily hydroxylated azepane iminosugars. These methodological advances have enabled researchers to access complex azepane structures with precise stereochemical control, opening new avenues for structure-activity relationship studies and drug development.
Scope and Objectives of the Outline
This comprehensive analysis of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride aims to provide a thorough examination of the compound's chemical characteristics, synthetic accessibility, and research applications within the broader context of heterocyclic chemistry and pharmaceutical science. The investigation encompasses the fundamental structural properties that define this complex molecule, including detailed analysis of its constituent heterocyclic frameworks and their individual contributions to the overall molecular architecture.
The scope of this examination extends to the synthetic methodologies that enable the preparation of such structurally complex compounds, with particular emphasis on the synthetic strategies that have been developed for benzo[b]thiophene and azepane-containing structures. Recent advances in palladium-catalyzed processes, electrophilic cyclization reactions, and cascade synthetic approaches will be analyzed to understand how these methodologies contribute to the efficient preparation of multi-substituted heterocyclic compounds.
The research applications and potential therapeutic significance of compounds featuring combined benzo[b]thiophene and azepane structural elements represent another critical aspect of this analysis. The investigation will examine how the unique structural characteristics of this compound class contribute to their biological activities and what opportunities exist for further development in pharmaceutical research. Particular attention will be given to the structure-activity relationships that govern the biological properties of these compounds and how synthetic modifications can be used to optimize their therapeutic potential.
Furthermore, this analysis will address the broader implications of this compound class for modern medicinal chemistry, including their role as research tools, their potential as lead compounds for drug development, and their contribution to our understanding of heterocyclic chemistry and pharmacology. The examination will consider both the current state of knowledge regarding these compounds and the future directions that research in this area might take, providing a comprehensive foundation for understanding the significance of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride within the context of contemporary chemical and pharmaceutical research.
Properties
IUPAC Name |
3-(azepan-2-ylmethyl)-N-propan-2-yl-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS.ClH/c1-13(2)21-19(22)18-16(12-14-8-4-3-7-11-20-14)15-9-5-6-10-17(15)23-18;/h5-6,9-10,13-14,20H,3-4,7-8,11-12H2,1-2H3,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJQVUROGCXSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2S1)CC3CCCCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride (CAS Number: 1361113-72-5) is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of 366.9 g/mol. The structure consists of a benzo[b]thiophene core linked to an azepane moiety, which is believed to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1361113-72-5 |
| Molecular Formula | |
| Molecular Weight | 366.9 g/mol |
The biological activity of 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride is hypothesized to involve interactions with various molecular targets, including cholinesterases and opioid receptors. The compound's structural features allow it to modulate neurotransmitter systems, making it a candidate for neurological applications.
Cholinesterase Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the breakdown of neurotransmitters in the nervous system, and their inhibition is a common strategy in treating neurodegenerative diseases such as Alzheimer's.
Inhibition Data
The following table summarizes the inhibitory activity against AChE and BChE:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 3-Azepan-2-ylmethyl... | TBD | TBD |
| Galantamine | 28.08 | - |
| Compound 5h (from related study) | 62.10 | 24.35 |
Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of benzothiophene derivatives, compounds similar to 3-Azepan-2-ylmethyl-benzo[b]thiophene exhibited significant protective effects on SH-SY5Y neuroblastoma cells against oxidative stress. The study tested various concentrations to determine cell viability using the MTT assay and found that certain derivatives did not exhibit cytotoxic effects at their respective IC50 concentrations .
Case Study 2: Opioid Receptor Modulation
Another area of investigation involves the modulation of opioid receptors. A related compound demonstrated potent antinociceptive effects through activation of mu-opioid receptors, suggesting that derivatives like 3-Azepan-2-ylmethyl-benzo[b]thiophene could also influence pain pathways . This opens avenues for further research into its potential as an analgesic agent.
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to elucidate the interaction between this compound and its targets. The binding affinity and interaction patterns provide insights into how structural modifications can enhance potency and selectivity against cholinesterases and opioid receptors .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that benzothiophene derivatives, including those similar to 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride, demonstrate significant anticancer effects. They target various pathways involved in cancer cell proliferation and survival, particularly through interactions with enzymes and receptors associated with tumor growth .
- Anti-inflammatory Effects : Compounds within this class have shown potential as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition can enhance therapeutic efficacy while minimizing side effects .
- Antimicrobial Activity : Benzothiophene derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported effective minimum inhibitory concentrations (MICs) against various strains, suggesting potential for development into antibacterial agents .
Structure-Activity Relationship (SAR)
The structural versatility of benzothiophene compounds allows for modifications that can enhance their bioactivity. For instance, the introduction of amide functionalities has been linked to improved anticancer properties. Quantitative structure-activity relationship (QSAR) models have been developed to correlate specific structural features with biological activity, guiding future drug design efforts .
Case Studies
- Anticancer Research : A study published in the International Journal of Pharmaceutical Sciences evaluated several benzothiophene derivatives for their anticancer efficacy. The results indicated that specific substitutions on the benzothiophene core significantly enhanced cytotoxicity against various cancer cell lines .
- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of benzothiophene derivatives, highlighting their ability to inhibit COX and LOX pathways. This study provided insights into the molecular mechanisms underlying their anti-inflammatory effects, paving the way for new therapeutic strategies .
- Antimicrobial Efficacy : A comprehensive analysis of synthesized benzothiophene-based compounds demonstrated their effectiveness against resistant bacterial strains. The study utilized various assays to confirm the antimicrobial properties and suggested further exploration for clinical applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural differences among related compounds lie in their heterocyclic substituents, functional groups, and molecular complexity:
Table 1: Structural and Physicochemical Properties of Comparable Compounds
Key Observations :
- Ring Size Impact : The target compound’s azepane (7-membered) substituent likely enhances lipophilicity compared to the 5-membered pyrrolidine in the analog from . This may improve blood-brain barrier penetration or receptor binding duration.
- Functional Groups : The isopropylamide group in the target compound contrasts with the ester (Imp. A) and carboxylic acid (Imp. B) moieties in articaine-related impurities, affecting metabolic stability and solubility .
Pharmacological Activity
- The azepane group may prolong action due to slower metabolic degradation compared to smaller rings .
- Impurities (A and B) : These articaine derivatives are likely byproducts or intermediates in synthesis. Their carboxylate/ester groups may reduce potency compared to the target’s amide .
- 2-Thiophenecarboxylic Acid: Limited to R&D applications; its simplicity precludes direct medicinal use but serves as a precursor for complex derivatives .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 3-Azepan-2-ylmethyl-benzo[b]thiophene derivatives?
- Answer : A two-step procedure involving nucleophilic substitution and amidation is commonly employed. For example, equimolar reactants in 1,4-dioxane are stirred at room temperature overnight, followed by purification via reverse-phase HPLC using methanol-water gradients (30% → 100%) . Critical parameters include reaction time, solvent choice (e.g., CH₂Cl₂ for anhydrous conditions), and stoichiometric ratios of acylating agents like succinic anhydride .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Answer : Multimodal characterization is essential:
- IR spectroscopy : Detect C=O (1650–1750 cm⁻¹), C≡N (2200–2250 cm⁻¹), and NH/OH stretches (3200–3500 cm⁻¹) .
- NMR : Key signals include δ 1.2–1.4 ppm (isopropylamide protons), δ 2.5–3.5 ppm (azepane ring protons), and aromatic protons in δ 6.8–7.5 ppm for the benzo[b]thiophene core .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Answer : Discrepancies often arise from conformational flexibility or dynamic processes. For example:
- Dynamic NMR : Use variable-temperature ¹H NMR to detect hindered rotation in the azepane ring .
- X-ray crystallography : Compare solid-state structure with solution-phase NMR data to identify tautomeric or solvation effects .
- DFT calculations : Model expected chemical shifts and compare with experimental data to validate assignments .
Q. What strategies are effective for enhancing the antibacterial activity of benzo[b]thiophene derivatives?
- Answer : Structure-activity relationship (SAR) studies highlight:
- Substitution at C-3 : Introducing carboxamide or carboxylic acid groups improves bacterial membrane penetration (e.g., compound 32 showed 65% yield and activity against Gram-positive strains) .
- Ring modifications : Cyclohexenyl or tert-butyl substituents at C-6 increase lipophilicity, enhancing MIC values against Staphylococcus aureus .
- Mechanistic assays : Use time-kill curves and β-lactamase inhibition assays to differentiate bactericidal vs. bacteriostatic effects .
Q. How can regioselectivity challenges during acylation of the azepane moiety be addressed?
- Answer : Regioselective acylation requires:
- Protecting groups : Temporarily block reactive amines (e.g., benzoylisothiocyanate in 1,4-dioxane) to direct acylation to the azepane nitrogen .
- Catalytic control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring C-2 over C-3 acylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at sterically accessible sites .
Methodological Notes
- Purification : Reverse-phase HPLC with MeCN:H₂O gradients (30% → 100%) is optimal for isolating polar derivatives .
- Stability testing : Monitor hydrolytic degradation under acidic/basic conditions (e.g., 80°C, 6 hours) to assess shelf-life .
- Biological assays : Pair MIC determinations with cytotoxicity assays (e.g., HEK293 cells) to evaluate therapeutic indices .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
